![molecular formula C15H17F6N3S B6347252 N-[(1R,2R)-2-氨基环己基]-N'-[3,5-双(三氟甲基)苯基]硫脲, 98%, (99% ee) CAS No. 860994-58-7](/img/structure/B6347252.png)

N-[(1R,2R)-2-氨基环己基]-N'-[3,5-双(三氟甲基)苯基]硫脲, 98%, (99% ee)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

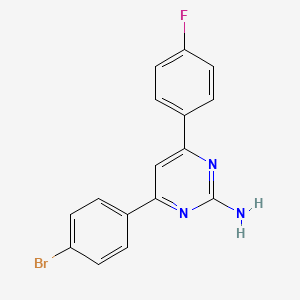

N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) is a useful research compound. Its molecular formula is C15H17F6N3S and its molecular weight is 385.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) is 385.10473770 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organocatalysis

Activation of Substrates and Stabilization of Negative Charges: Schreiner’s thiourea serves as a privileged motif for catalyst development. Its key feature lies in its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) during chemical reactions. This property arises from explicit double hydrogen bonding, which allows the compound to participate effectively in transition states .

Asymmetric Synthesis

Enantioselective Homoallylic Amines: Schreiner’s thiourea has found applications in asymmetric synthesis. Specifically, it can catalyze the enantioselective allylation of acylhydrazones using allylindium reagents. This reaction leads to the formation of homoallylic amines with high enantioselectivity .

Povarov Reaction

Synthesis of Tetrahydroquinolines: Another intriguing application involves the asymmetric Povarov reaction. Schreiner’s thiourea can catalyze the formation of tetrahydroquinolines, a class of compounds with diverse biological and pharmacological activities. The reaction proceeds with excellent stereoselectivity, making it valuable for synthetic chemists .

H-Bond Organocatalysts

Ubiquitous Use of the 3,5-Bis(trifluoromethyl)phenyl Motif: The 3,5-bis(trifluoromethyl)phenyl motif within Schreiner’s thiourea is widely employed in H-bond organocatalysts. Researchers have harnessed this motif to design and optimize various catalysts for diverse transformations in organic chemistry .

作用机制

Target of Action

The primary target of N-[(1R,2R)-2-Aminocyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea is substrates in organic chemistry . This compound, developed by Schreiner’s group and often referred to as Schreiner’s thiourea, is used extensively as an organocatalyst .

Mode of Action

Schreiner’s thiourea activates substrates and stabilizes partially developing negative charges (e.g., oxyanions) in the transition states . This is achieved through explicit double hydrogen bonding . The compound’s ability to activate substrates and stabilize charges is a key feature of its mode of action .

Biochemical Pathways

The compound plays a significant role in promoting organic transformations . It is used ubiquitously in H-bond catalysts, contributing to the development of various biochemical pathways .

Pharmacokinetics

It has a molecular weight of 385.4 .

Result of Action

The result of the compound’s action is the promotion of organic transformations . By activating substrates and stabilizing developing charges, it facilitates various reactions in organic chemistry .

Action Environment

It’s worth noting that the compound’s melting point is 71-73°c , suggesting that it remains stable under a wide range of temperatures.

属性

IUPAC Name |

1-[(1R,2R)-2-aminocyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZECTQVYSKGNEA-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,2R)-2-aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)